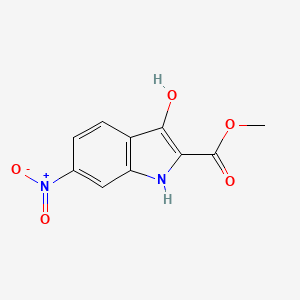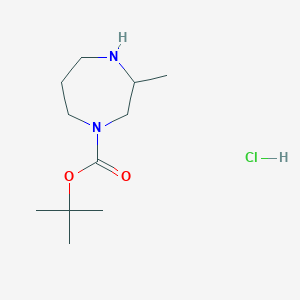
tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H22N2O2 . It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-(2-nitrophenylsulfonyl)-3-methyl-1,4-diazepane-1-carboxylate with potassium carbonate and thiophenol in acetonitrile at room temperature. The reaction mixture is stirred for 24 hours, followed by filtration and concentration under reduced pressure. The residue is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The diazepane ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted diazepane derivatives, while oxidation and reduction can lead to different oxidation states of the diazepane ring .
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a promising candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it suitable for various applications, including the manufacture of polymers, coatings, and adhesives .
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparación Con Compuestos Similares
- tert-Butyl 1,4-diazepane-1-carboxylate
- tert-Butyl 4-[(E)-But-1-en-3-ylamino]carbothioyl-1,4-diazepane-1-carboxylate
- tert-Butyl 12-amino-4,7,10-trioxadodecanoate
Comparison: Compared to similar compounds, tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the diazepane ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H23ClN2O2 |
|---|---|
Peso molecular |
250.76 g/mol |
Nombre IUPAC |
tert-butyl 3-methyl-1,4-diazepane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H |
Clave InChI |
IZFSOLCROOYQAA-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCCN1)C(=O)OC(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


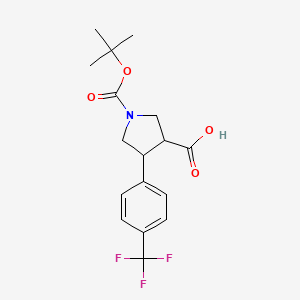
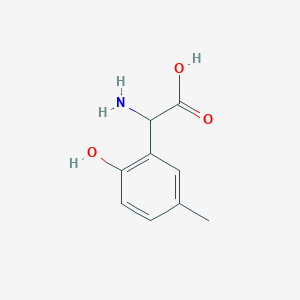
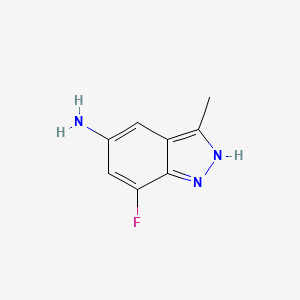
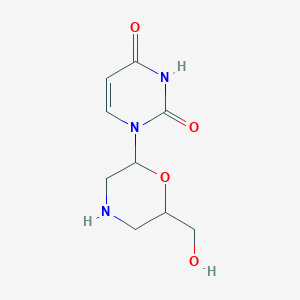
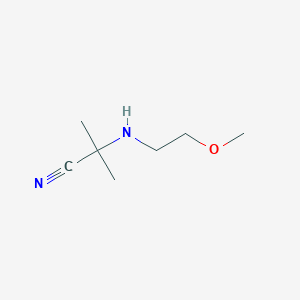
![1h-Pyrrolo[3,2-b]pyridine-5-acetic acid](/img/structure/B12972295.png)
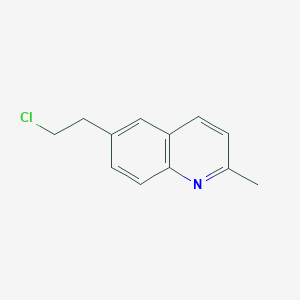
![N-Hydroxypyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B12972310.png)
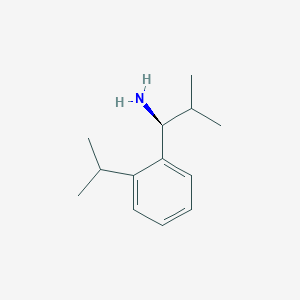
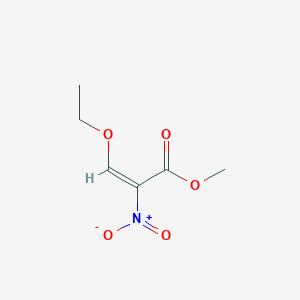
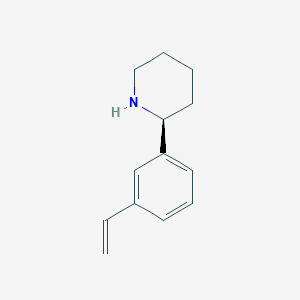
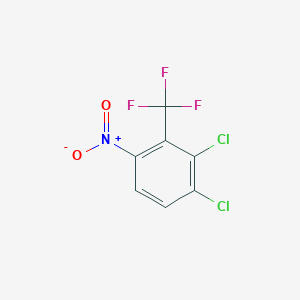
![1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12972327.png)
